3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride
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Overview
Description
3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride is a chemical compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups . Another approach is the intramolecular hydroalkoxylation of unactivated olefins using a Co(salen) complex, an N-fluoropyridinium salt, and a disiloxane reagent at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver(I) triflate, which provide high yields under relatively mild conditions . These methods are scalable and can be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The tetrahydropyran ring can interact with enzymes or receptors, modulating their activity. The amino and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-ylmethylamine: Similar structure but lacks the ester functionality.
Propionic acid methyl ester: Contains the ester group but lacks the tetrahydropyran ring.
4-Aminotetrahydropyran: Contains the tetrahydropyran ring and amino group but lacks the ester functionality.
Uniqueness
3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride is unique due to the combination of the tetrahydropyran ring, amino group, and ester functionality
Properties
Molecular Formula |
C10H20ClNO3 |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
methyl 3-(oxan-4-ylmethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-10(12)2-5-11-8-9-3-6-14-7-4-9;/h9,11H,2-8H2,1H3;1H |
InChI Key |
GJPBYQKBOXBIHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCC1CCOCC1.Cl |
Origin of Product |
United States |
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